molecular formula C9H13N3O2 B1649544 2-[4-(Hydrazinylmethyl)phenoxy]acetamide CAS No. 1016759-05-9

2-[4-(Hydrazinylmethyl)phenoxy]acetamide

Cat. No.: B1649544
CAS No.: 1016759-05-9
M. Wt: 195.22 g/mol
InChI Key: FSNZVSXFKQMJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Hydrazinylmethyl)phenoxy]acetamide is a synthetic acetamide derivative featuring a hydrazinylmethyl substituent at the para position of the phenoxy backbone. The hydrazinyl group (−NH−NH₂) introduces unique hydrogen-bonding capabilities and redox reactivity, distinguishing it from other analogs with amino, hydroxyl, or halogen substituents .

Properties

CAS No.

1016759-05-9

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-[4-(hydrazinylmethyl)phenoxy]acetamide

InChI

InChI=1S/C9H13N3O2/c10-9(13)6-14-8-3-1-7(2-4-8)5-12-11/h1-4,12H,5-6,11H2,(H2,10,13)

InChI Key

FSNZVSXFKQMJLU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNN)OCC(=O)N

Canonical SMILES

C1=CC(=CC=C1CNN)OCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Key structural analogs differ in the substituent at the 4-position of the phenoxy ring or the acetamide side chain. These modifications significantly impact physicochemical properties and biological activity:

Compound Name Substituent (R) Molecular Weight Key Functional Features Biological Activity (Reported) Reference
2-[4-(Aminomethyl)phenoxy]acetamide −CH₂NH₂ 194.23 g/mol Primary amine; hydrogen bonding potential Not explicitly reported
2-[4-(Chloromethyl)phenoxy]acetamide −CH₂Cl 199.64 g/mol Electrophilic chloromethyl group Reactivity in nucleophilic substitution
2-[4-(1-Aminoethyl)phenoxy]acetamide −CH(CH₃)NH₂ 194.23 g/mol Secondary amine; stereochemical influence Potential CNS targeting
Target compound −CH₂NHNH₂ (hydrazinylmethyl) 209.24 g/mol Redox-active hydrazine; enhanced H-bonding Hypothesized anti-inflammatory N/A

Key Observations :

Thiazolidinedione (TZD)-Incorporated Analogs

Compounds integrating thiazolidine-2,4-dione (TZD) moieties, such as those in and , demonstrate distinct pharmacological profiles:

Compound (Example) Substituent on TZD/Phenoxy Melting Point (°C) Activity (vs. Standard) Reference
V2 () 3-Methoxyphenyl 220–222 Hypoglycemic (in vivo)
V3 () p-Tolyl 264–266 Hypolipidemic
Compound 73 () 3-Fluorophenyl Not reported Anti-inflammatory (IC₅₀ = 12 μM)
Target compound Hydrazinylmethyl Not reported TSLP pathway inhibition (hypothesis) N/A

Key Observations :

  • TZD-containing analogs (e.g., V2–V6 in ) show marked hypoglycemic and hypolipidemic effects, attributed to PPAR-γ agonism .
  • Fluorinated derivatives (e.g., Compound 73 in ) exhibit enhanced anti-inflammatory activity due to improved metabolic stability and target affinity .
Spectroscopic Characterization
  • NMR Data :
    • V2 () : δ 7.8–6.8 ppm (aromatic H), δ 4.6 ppm (OCH₂CO), δ 3.8 ppm (OCH₃) .
    • Compound 73 () : δ 7.5–6.9 ppm (aromatic H), δ 10.2 ppm (NH) .
  • LC-MS : Molecular ion peaks align with theoretical masses (e.g., V2: [M+H]⁺ = 413.1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.